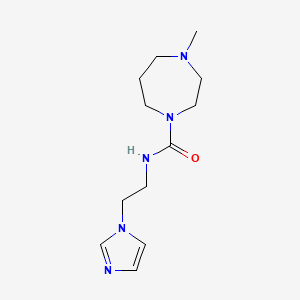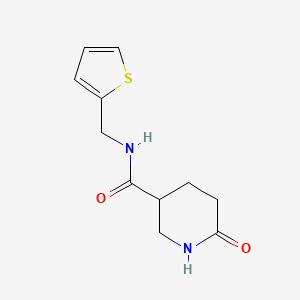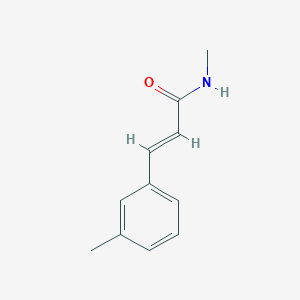
2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide (QX-314) is a quaternary ammonium derivative that has been extensively studied for its use as a local anesthetic. QX-314 is unique among local anesthetics in that it is charged and cannot cross the cell membrane. However, when combined with a positively charged ion channel blocker, such as capsaicin, QX-314 can enter the cell and block the ion channels responsible for pain transmission. This has led to the development of QX-314 as a potential treatment for chronic pain.
作用机制
2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide blocks ion channels responsible for pain transmission by binding to the intracellular side of the channel. However, 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide cannot cross the cell membrane on its own due to its positive charge. When combined with a positively charged ion channel blocker, such as capsaicin, 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide can enter the cell and block the ion channels responsible for pain transmission.
Biochemical and Physiological Effects:
2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide has been shown to effectively block pain transmission in animal models without affecting motor function. In addition, 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide has been shown to have a low toxicity profile, making it a promising candidate for further research.
实验室实验的优点和局限性
One advantage of 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide is that it can be combined with a positively charged ion channel blocker, such as capsaicin, to enter cells and block pain transmission. However, one limitation is that 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide is charged and cannot cross the cell membrane on its own, limiting its use in certain applications.
未来方向
1. Investigate the potential use of 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide as a treatment for chronic pain in humans.
2. Explore the use of 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide in combination with other ion channel blockers for pain management.
3. Investigate the potential use of 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide in other applications, such as cancer treatment.
4. Investigate the potential use of 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide in combination with other drugs for enhanced pain management.
5. Explore the potential use of 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide in combination with gene therapy for targeted pain management.
合成方法
The synthesis of 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide involves the reaction of 2,3-diethylquinoxaline with methylsulfonyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified through recrystallization or chromatography.
科学研究应用
2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide has been extensively studied for its use in blocking pain transmission in animal models. In one study, 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide was combined with capsaicin and injected into the paw of rats. The combination of 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide and capsaicin resulted in a long-lasting block of pain transmission without affecting motor function. This suggests that 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide has the potential to be used as a local anesthetic for chronic pain.
属性
IUPAC Name |
2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-4-10-11(5-2)16-13-8-9(6-7-12(13)15-10)14(18)17-21(3,19)20/h6-8H,4-5H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDVYLMNPUPWQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=C(C=C2)C(=O)NS(=O)(=O)C)N=C1CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7571230.png)
![N-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]methanesulfonamide](/img/structure/B7571235.png)
![N-[(2-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7571236.png)
![2-[4-(6-Chloroquinoline-8-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7571239.png)


![5-oxo-1-(2,2,2-trifluoroethyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-3-carboxamide](/img/structure/B7571256.png)



![Ethyl 2-[propan-2-yl-[4-(trifluoromethyl)benzoyl]amino]acetate](/img/structure/B7571296.png)
![N-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]methanesulfonamide](/img/structure/B7571304.png)
![1-[2-(2-Ethoxyanilino)-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B7571311.png)
